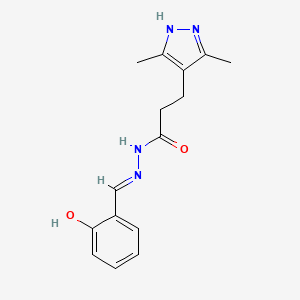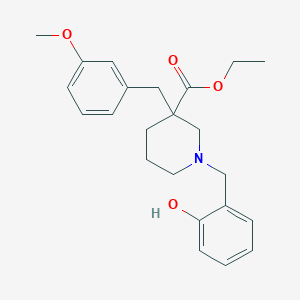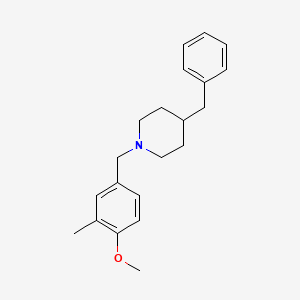
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide, also known as DMPHP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. DMPHP belongs to the category of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).
Mécanisme D'action
The exact mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound can activate the tumor suppressor protein p53, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in the body. In addition to its anti-inflammatory and anticancer properties, this compound has been found to have antioxidant activity, which can help protect cells from oxidative damage. Moreover, this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, which could be beneficial in the management of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an anticancer agent, particularly in the treatment of breast cancer. Furthermore, more studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide involves the reaction between 2-hydroxybenzaldehyde and 3,5-dimethyl-1H-pyrazole-4-carbohydrazide in the presence of acetic acid and ethanol. The resulting product is a yellow crystalline powder with a melting point of 190-192°C. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is its anti-inflammatory activity. In a study conducted on rats, this compound was found to significantly reduce inflammation and oxidative stress in the liver and kidneys. Another study showed that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in human breast cancer cells.
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-13(11(2)18-17-10)7-8-15(21)19-16-9-12-5-3-4-6-14(12)20/h3-6,9,20H,7-8H2,1-2H3,(H,17,18)(H,19,21)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDULZJIXYLGUOP-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethyl-1-piperazinyl)-3-(3-{[(3-phenylpropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6017702.png)

![ethyl 3-(2,4-difluorobenzyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B6017717.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6017719.png)
![4-(3-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6017723.png)
![2-{3-[2-(3,4-dimethoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6017736.png)
![3-{[(3-chlorobenzyl)amino]methyl}-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6017747.png)

![1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B6017763.png)

![1-(cyclopropylacetyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6017787.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6017791.png)

![5,5'-[(4-chlorophenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6017800.png)